molecular formula C9H9NO2S B185286 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one CAS No. 21344-50-3

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B185286
CAS No.: 21344-50-3
M. Wt: 195.24 g/mol
InChI Key: WBUHYKDOHNEIEL-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a hydroxyethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Mercaptobenzothiazole+Ethylene oxideThis compound\text{2-Mercaptobenzothiazole} + \text{Ethylene oxide} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The reaction is typically carried out in a reactor with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to modulation of their activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethyl)benzothiazole
  • 3-(2-hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione
  • 4-(2-hydroxyethyl)phenol

Uniqueness

3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHYKDOHNEIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297492
Record name 3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-50-3
Record name NSC116338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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